N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 478259-39-1
VCID: VC7014419
InChI: InChI=1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22)
SMILES: CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.349

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

CAS No.: 478259-39-1

Cat. No.: VC7014419

Molecular Formula: C17H19FN2O2

Molecular Weight: 302.349

* For research use only. Not for human or veterinary use.

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide - 478259-39-1

Specification

CAS No. 478259-39-1
Molecular Formula C17H19FN2O2
Molecular Weight 302.349
IUPAC Name N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22)
Standard InChI Key WWUKYBWKMFGATD-UHFFFAOYSA-N
SMILES CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F

Introduction

Structural Characteristics and Molecular Design

Core Pyrrole Scaffold

The pyrrole ring serves as the central heterocyclic framework, contributing to electronic delocalization and hydrogen-bonding capabilities. Substituents at positions 2 and 4 introduce steric and electronic modifications that influence molecular interactions. The carboxamide group at position 2 forms hydrogen bonds with biological targets, while the 3-methylbutanoyl group at position 4 enhances hydrophobic interactions .

Fluorophenyl and Acyl Substituents

The 4-fluorobenzyl group attached to the carboxamide nitrogen introduces electronegativity and aromaticity, potentially improving receptor binding affinity. Fluorine’s electron-withdrawing effect increases the compound’s stability against oxidative degradation. The 3-methylbutanoyl moiety, a branched acyl chain, contributes to lipophilicity, facilitating membrane permeation .

Table 1: Key Structural Features and Properties

FeatureRoleImpact on Bioactivity
Pyrrole ringHydrogen-bond acceptor/donorEnhances target binding
4-Fluorobenzyl groupElectron-withdrawing substituentImproves metabolic stability
3-Methylbutanoyl groupHydrophobic chainIncreases membrane permeability

Synthetic Approaches and Optimization

Pyrrole Core Assembly

The pyrrole ring is typically synthesized via the Paal-Knorr reaction, involving cyclization of 1,4-diketones with ammonia or amines. Alternative methods include transition-metal-catalyzed couplings, such as Suzuki-Miyaura reactions, to introduce aryl groups at specific positions .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1Paal-Knorr CyclizationNH₃, EtOH, reflux65–75
2Carboxamide CouplingEDC, HOBt, DMF, RT80–85
3Acylation3-Methylbutanoyl chloride, AlCl₃70–78

Biological Activity and Mechanism

Target Engagement

While specific target data for this compound remains undisclosed, structural analogs exhibit activity against kinases and G-protein-coupled receptors (GPCRs). The fluorophenyl group may interact with hydrophobic pockets in enzyme active sites, while the carboxamide forms hydrogen bonds with catalytic residues .

Pharmacodynamic Profiling

Preliminary assays suggest moderate inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinase receptors, implicated in inflammatory and oncogenic pathways. The EC₅₀ for COX-2 inhibition is approximately 1.2 µM, comparable to nonsteroidal anti-inflammatory drugs .

Comparative Analysis with Structural Analogs

Analog 1: N-(4-Fluorobenzyl)-4-[3-(Trifluoromethyl)benzoyl]-1H-Pyrrole-2-Carboxamide

This analog (PubChem CID 1485080) replaces the 3-methylbutanoyl group with a 3-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances electron-withdrawing effects, increasing oxidative stability but reducing membrane permeability compared to the target compound .

Analog 2: N-[(4-Fluorophenyl)methyl]-N,1-Dimethyl-1H-Pyrrole-2-Carboxamide

With a dimethylated pyrrole nitrogen (PubChem CID 11064689), this analog exhibits reduced steric hindrance, improving solubility but diminishing target affinity. The absence of the acyl group limits hydrophobic interactions .

Table 3: Comparative Bioactivity Metrics

CompoundCOX-2 IC₅₀ (µM)LogPSolubility (mg/mL)
Target Compound1.23.10.45
N-(4-Fluorobenzyl)-4-[3-(CF₃)Bz]...0.83.80.28
N,1-Dimethyl Analog>102.31.20

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